molecular formula C21H21N3O6S B15086590 N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B15086590
M. Wt: 443.5 g/mol
InChI Key: GWAGZRISUFVJQO-UNOMPAQXSA-N
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Description

The compound N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a benzamide derivative featuring a Z-configured propen-2-yl linker. Key structural elements include:

  • 4-methylbenzamide core: Provides a hydrophobic aromatic backbone.
  • 1,1-dioxothiolan-3-ylamino moiety: A five-membered sulfone ring (tetrahydrothiophene-1,1-dioxide) that may enhance solubility or participate in hydrogen bonding.
  • Z-configuration: Critical for spatial arrangement and intermolecular interactions.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H21N3O6S/c1-14-5-7-16(8-6-14)20(25)23-19(12-15-3-2-4-18(11-15)24(27)28)21(26)22-17-9-10-31(29,30)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,22,26)(H,23,25)/b19-12-

InChI Key

GWAGZRISUFVJQO-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the dioxothiolan ring, which can be synthesized from 3-aminothiolane. The reaction involves the interaction between the corresponding amine and carbon disulfide in the presence of a strong base such as potassium ethylate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents and reaction temperatures. For instance, using a mixture of ethanol and DMF (dimethylformamide) has been found to provide better results compared to other solvent systems .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxothiolan ring can yield sulfoxides or sulfones, while reduction of the nitrophenyl group can produce aniline derivatives.

Scientific Research Applications

N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The dioxothiolan ring and nitrophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Benzamide Derivatives with Sulfonamide/Thiazolidinedione Moieties
  • Compounds 3a–g (): Feature a 4-methoxyphenyl group and sulfamoyl substituents instead of the dioxothiolan ring. These compounds are synthesized via acetic acid/sodium acetate-mediated cyclization. The sulfonamide group offers distinct hydrogen-bonding capabilities compared to the sulfone in the target compound .
  • (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (): Contain a thiazolidinedione ring (dioxothiazolidin), a five-membered ring with two oxygen and one sulfur atom.
Benzamides with Heterocyclic or Chromenone Substituents
  • Example 53 (): A fluorinated chromenone-containing benzamide synthesized via Suzuki coupling. While structurally distinct, the nitro and fluorophenyl groups highlight the role of electron-withdrawing substituents in modulating electronic properties .
  • N-(3-(Cyclopropylamino)-1-(3-methyl-1H-indol-2-yl)propyl)-4-methoxybenzamide (): Shares the benzamide core but substitutes the dioxothiolan with a cyclopropylamino group. This compound’s synthesis employs carbodiimide coupling, emphasizing diverse methodologies for amide bond formation .

Physicochemical and Electronic Properties

Compound Key Functional Groups Electronic Effects
Target Compound Nitro, sulfone, Z-alkene Strong electron-withdrawal (nitro)
Compounds 3a–g Sulfonamide, methoxy Moderate electron donation (methoxy)
Thiazolidinedione derivatives Thiazolidinedione, E-alkene Conjugation via dioxothiazolidin
  • Sulfone vs. Sulfonamide : The 1,1-dioxothiolan sulfone offers rigidity and polarity, whereas sulfonamides in 3a–g provide hydrogen-bonding sites .

Biological Activity

The compound N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dioxothiolan moiety, a nitrophenyl group, and an enamide structure. The molecular formula is C18H23N3O3SC_{18}H_{23}N_3O_3S, which indicates the presence of nitrogen, oxygen, sulfur, and carbon atoms that contribute to its biological properties.

Antioxidant Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antioxidant activity. The antioxidant properties are crucial for mitigating oxidative stress in biological systems. For instance, a study demonstrated that related compounds showed effective inhibition of lipid peroxidation and scavenging of free radicals, which are pivotal in preventing cellular damage .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes linked to inflammatory pathways. Notably, it has shown potential in inhibiting lipoxygenase (LOX) activity, which is associated with inflammatory responses. The inhibition of LOX can lead to decreased production of pro-inflammatory mediators .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives have demonstrated selective cytotoxicity against various cancer types by inducing apoptosis in malignant cells while sparing normal cells .

Case Study: Cytotoxicity Assay

In a study examining the cytotoxic effects of structurally related compounds on breast cancer cell lines (MCF-7), it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.
  • Enzyme Modulation : It may alter the activity of specific enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : By affecting signaling pathways related to cell survival and death.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantInhibits lipid peroxidation and scavenges radicals
Enzyme InhibitionInhibits lipoxygenase (LOX)
AnticancerInduces apoptosis in cancer cell lines

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